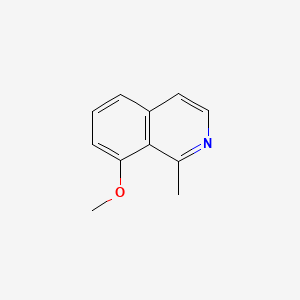

8-Methoxy-1-methylisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Methoxy-1-methylisoquinoline is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 8-Methoxy-1-methylisoquinoline consists of a benzene ring fused to a pyridine ring . The molecular formula is C11H11NO .Physical And Chemical Properties Analysis

8-Methoxy-1-methylisoquinoline has a molecular weight of 173.21 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Ring-Opening of Spirocyclic Dienones : Birch et al. (1975) explored the oxidative coupling of 1,2,3,4-Tetrahydro-1-(4-hydroxy-3-methoxybenzyl)-7-methoxy-N-methylisoquinolin-8-ol, yielding various dienones related to benzylisoquinoline alkaloids. This research contributes to understanding the chemical transformations of isoquinoline derivatives, crucial for synthesizing complex natural products and medicinal compounds (Birch, Jackson, Shannon, & Stewart, 1975).

Novel Synthesis of Alkaloids : Melzer, Felber, and Bracher (2018) developed a new method for introducing a methyl group at C1 of isoquinolines, exemplified by a synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. This work is significant for the synthesis of highly-substituted isoquinolines, which are important scaffolds in drug development (Melzer, Felber, & Bracher, 2018).

Preparation of Hydroxy Tetracyclic Quinones : Croisy-Delcey et al. (1991) demonstrated the synthesis of 1-functionalized-6-hydroxy-4-methyl and 6,11-dihydroxy-4-methylnaphtho[2,3-g]isoquinoline-5,12-quinones, starting from methoxyacetophenones. These compounds have potential applications in the development of new pharmaceutical agents (Croisy-Delcey, Bisagni, Huel, Zilberfarb, & Croisy, 1991).

Biogentic-type Synthesis of Cularine : Kametani, Fukumoto, and Fujihara (1971) worked on the phenolic oxidation of tetrahydro-8-hydroxy-methylisoquinoline derivatives, contributing to the biogentic-type synthesis of cularine, an important compound in organic and medicinal chemistry (Kametani, Fukumoto, & Fujihara, 1971).

Inhibition of Poly(ADP-ribose) Polymerase (PARP) : Griffin et al. (1998) synthesized a series of quinazolinones, including 8-methoxy derivatives, to evaluate their inhibitory activity on PARP, a crucial enzyme in DNA repair. This research is significant in cancer therapy, as inhibiting PARP can make cancer cells more susceptible to treatment (Griffin, Srinivasan, Bowman, Calvert, Curtin, Newell, Pemberton, & Golding, 1998).

Pharmacological Studies of Isoquinolines : Fassett and Hjort (1938) investigated the effects of various isoquinolines, including methoxy derivatives, on blood pressure, respiration, and smooth muscle. Their research provides insights into the physiological actions of these compounds, relevant for developing new drugs (Fassett & Hjort, 1938).

Antiparasitic Activities : Nanayakkara et al. (2008) studied the antiparasitic activities of 8-aminoquinoline derivatives, including 6-methoxy compounds. Their work contributes to understanding the effectiveness of these compounds against various parasitic infections (Nanayakkara, Ager, Bartlett, Yardley, Croft, Khan, McChesney, & Walker, 2008).

Mecanismo De Acción

Target of Action

Isoquinoline alkaloids, a group to which 8-methoxy-1-methylisoquinoline belongs, have been found to exhibit potent broad-spectrum anticancer activity through various mechanisms .

Mode of Action

Isoquinoline alkaloids, in general, are known to exert their anticancer effects through inhibition of cell proliferation and invasion, suppression of tumor angiogenesis, and induction of cell apoptosis .

Biochemical Pathways

Isoquinoline alkaloids are known to interact with multiple biochemical pathways, influencing a variety of cellular processes .

Pharmacokinetics

The pharmacokinetics of drugs determines the onset, duration, and intensity of a drug’s effect .

Action Environment

The action of many chemical compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Propiedades

IUPAC Name |

8-methoxy-1-methylisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-11-9(6-7-12-8)4-3-5-10(11)13-2/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTRYLDNEKLDSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731676 |

Source

|

| Record name | 8-Methoxy-1-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1231948-70-1 |

Source

|

| Record name | 8-Methoxy-1-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B577563.png)

![2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B577581.png)